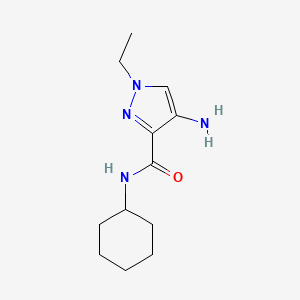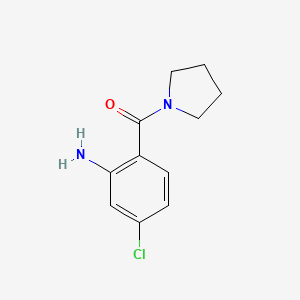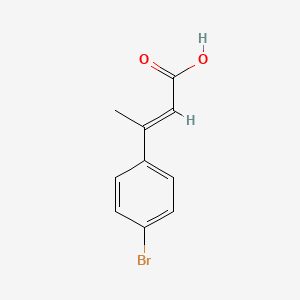
(E)-3-(4-bromophenyl)but-2-enoic acid
Vue d'ensemble
Description
(E)-3-(4-bromophenyl)but-2-enoic acid, also known as 4-bromo-2-butenoic acid, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that has a melting point of 90-92°C and is soluble in water and organic solvents. It is a versatile reagent used in organic synthesis as a building block for other compounds, and has been extensively studied in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
(E)-3-(4-Bromophenyl)but-2-enoic acid has been utilized in the synthesis of novel heterocyclic compounds with potential antibacterial activities. It serves as a key starting material for creating a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds are synthesized through reactions with various agents under Aza–Michael addition conditions, and their antibacterial properties are then studied (El-Hashash et al., 2015).
Organometallic Chemistry
The acid is involved in the synthesis of ω-(4-Bromophenyl)alkanoic acids, which are obtained from 1-bromo-4-alkenylbenzenes through processes like hydroboration–thermal isomerization–oxidation. Its esters are transformed into corresponding boronates, showcasing its utility in organometallic chemistry and potentially in cross-coupling reactions (Zaidlewicz & Wolan, 2002).
Building Blocks in Heterocyclic Synthesis
In another application, this compound is used to create regioselective diastereomeric Michael adducts. These adducts are further employed as starting materials for synthesizing various heterocyclic compounds, including pyridazinone, furanone, and pyrane derivatives. The structural elucidation of these compounds is achieved through elemental analysis and spectroscopic data, highlighting the compound's role in detailed heterocyclic synthesis (El-Hashash & Rizk, 2016).
Luminescent Molecular Crystals
This compound has also been synthesized for use in building organic molecular crystals with stable photoluminescence. This application is significant for materials science, especially in the context of creating materials with long-term stable luminescent properties (Zhestkij et al., 2021).
Solar Cell Applications
In the field of renewable energy, specifically solar cell technology, derivatives of this compound have been synthesized and tested in solar cell devices. The study of these compounds helps in understanding the mechanisms of dye regeneration and efficiency in dye-sensitized solar cells, making it relevant for advancements in solar energy harvesting (Robson et al., 2013).
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIILUUUDHTYPZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)
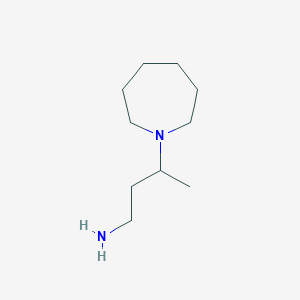

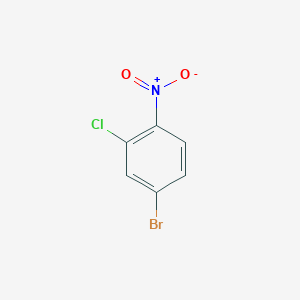
![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)
